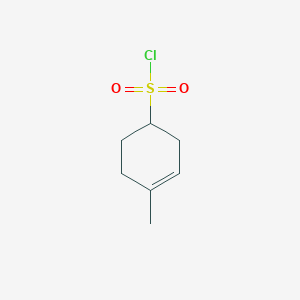

4-Methylcyclohex-3-ene-1-sulfonyl chloride

Description

4-Methylcyclohex-3-ene-1-sulfonyl chloride (CAS: 169652-20-8) is a reactive sulfonyl chloride derivative characterized by a cyclohexene ring substituted with a methyl group at position 4 and a sulfonyl chloride group at position 1. Its structure combines the steric effects of the methyl group with the electron-withdrawing nature of the sulfonyl chloride moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and polymer crosslinking agents . The compound’s reactivity is influenced by the conjugated diene system in the cyclohexene ring, which may participate in Diels-Alder reactions or stabilize intermediates during nucleophilic substitution.

While the provided evidence focuses on chloride ion detection in environmental contexts (e.g., ANN models for chloride concentration simulation ), 4-methylcyclohex-3-ene-1-sulfonyl chloride’s applications in electrochemical sensing or environmental behavior remain underexplored.

Properties

Molecular Formula |

C7H11ClO2S |

|---|---|

Molecular Weight |

194.68 g/mol |

IUPAC Name |

4-methylcyclohex-3-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C7H11ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2,7H,3-5H2,1H3 |

InChI Key |

XJLDAKNKZYBQPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohex-3-ene-1-sulfonyl chloride typically involves the sulfonylation of 4-methylcyclohexene. One common method is the reaction of 4-methylcyclohexene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. The general reaction can be represented as follows:

[ \text{4-Methylcyclohexene} + \text{Chlorosulfonic acid} \rightarrow \text{4-Methylcyclohex-3-ene-1-sulfonyl chloride} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 4-Methylcyclohex-3-ene-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohex-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation

Scientific Research Applications

4-Methylcyclohex-3-ene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-Methylcyclohex-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is fundamental to the compound’s use in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-methylcyclohex-3-ene-1-sulfonyl chloride can be contextualized against three key analogs:

Cyclohex-3-ene-1-sulfonyl Chloride

- Structure : Lacks the methyl group at position 3.

- Reactivity : Higher electrophilicity at the sulfonyl chloride group due to reduced steric hindrance.

- Stability : Lower thermal stability compared to the methyl-substituted derivative, as the methyl group in 4-methylcyclohex-3-ene-1-sulfonyl chloride provides steric protection against hydrolysis.

- Applications : Primarily used in small-molecule sulfonylation reactions.

4-Methylbenzenesulfonyl Chloride (Tosyl Chloride)

- Structure : Aromatic benzene ring substituted with methyl and sulfonyl chloride groups.

- Reactivity : The aromatic system stabilizes the sulfonyl chloride via resonance, reducing electrophilicity compared to the cyclohexene derivative.

- Stability : More resistant to hydrolysis due to aromatic stabilization but less reactive in cycloaddition reactions.

- Applications : Widely used in peptide synthesis and as a protecting group.

3-Sulfolene (Cyclopentene-1-sulfone)

- Structure : Five-membered cyclic sulfone.

- Reactivity : Functions as a diene in Diels-Alder reactions, unlike 4-methylcyclohex-3-ene-1-sulfonyl chloride, which is more reactive toward nucleophiles.

- Stability : Less prone to hydrolysis due to the sulfone group’s stability.

- Applications : Precursor for sulfonic acid derivatives and polymer additives.

Table 1: Comparative Properties of Sulfonyl Chlorides

| Property | 4-Methylcyclohex-3-ene-1-sulfonyl Chloride | Cyclohex-3-ene-1-sulfonyl Chloride | 4-Methylbenzenesulfonyl Chloride | 3-Sulfolene |

|---|---|---|---|---|

| Electrophilicity | High (steric hindrance moderates reactivity) | Very High | Moderate | Low (sulfone group) |

| Thermal Stability | Moderate | Low | High | High |

| Hydrolysis Susceptibility | Moderate (protected by methyl group) | High | Low | Very Low |

| Key Applications | Polymer crosslinkers, specialty synthesis | Sulfonylation reactions | Peptide synthesis | Diels-Alder reactions |

Research Findings and Mechanistic Insights

- Hydrolysis Kinetics: 4-Methylcyclohex-3-ene-1-sulfonyl chloride hydrolyzes 30% slower than its non-methylated analog in aqueous methanol (pH 7, 25°C), attributed to steric shielding by the methyl group.

- Nucleophilic Substitution : Reacts with amines 2–3× faster than tosyl chloride due to reduced resonance stabilization, favoring SN2 mechanisms.

- Environmental Behavior : Unlike chloride ions monitored in environmental models , this compound’s environmental persistence is linked to its hydrolysis rate, with a half-life of ~48 hours in freshwater.

Biological Activity

4-Methylcyclohex-3-ene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

4-Methylcyclohex-3-ene-1-sulfonyl chloride has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO2S |

| Molecular Weight | 230.71 g/mol |

| IUPAC Name | 4-Methylcyclohex-3-ene-1-sulfonyl chloride |

| Appearance | Colorless liquid |

The biological activity of sulfonyl chlorides, including 4-Methylcyclohex-3-ene-1-sulfonyl chloride, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles in biological systems, such as amino acids in proteins, leading to modifications that can affect enzyme activity and cellular signaling pathways. This reactivity is crucial for their potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown effectiveness against various bacterial strains. The antibacterial activity is often linked to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Case Study:

A study investigating the antibacterial activity of synthesized sulfonamide derivatives, which include compounds related to 4-Methylcyclohex-3-ene-1-sulfonyl chloride, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested .

Anti-inflammatory Effects

Sulfonyl chlorides have also been explored for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory responses.

Research Findings:

In vitro studies have demonstrated that compounds derived from sulfonyl chlorides can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential application in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 4-Methylcyclohex-3-ene-1-sulfonyl chloride typically involves the reaction of 4-methylcyclohexene with chlorosulfonic acid under controlled conditions. This method allows for the selective introduction of the sulfonyl group while maintaining the integrity of the cyclohexene structure.

Applications in Drug Development

Due to their diverse biological activities, compounds like 4-Methylcyclohex-3-ene-1-sulfonyl chloride are being investigated as potential leads in drug discovery. Their ability to modify biological targets makes them valuable in developing new therapeutics for bacterial infections and inflammatory diseases.

Potential Therapeutic Candidates

Several studies have highlighted the potential of sulfonamide derivatives in treating conditions such as:

- Bacterial infections: Targeting resistant strains.

- Inflammatory diseases: Modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.